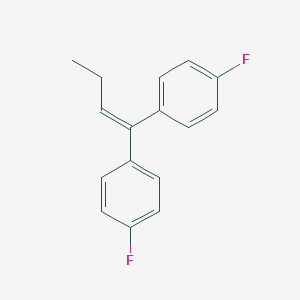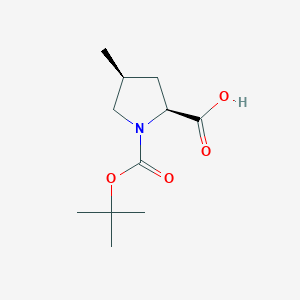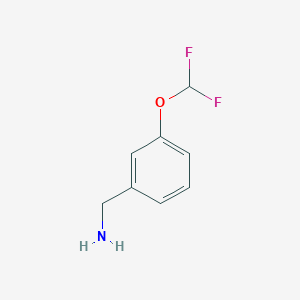
3-(Difluoromethoxy)benzylamine
説明
3-(Difluoromethoxy)benzylamine is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and synthetic methods that could be relevant to the synthesis and properties of 3-(Difluoromethoxy)benzylamine. For instance, the synthesis of various benzylamine derivatives with trifluoromethyl groups is a common theme in these studies, which could provide insights into the chemical behavior and synthesis of difluoromethylated benzylamines .
Synthesis Analysis
The synthesis of benzylamine derivatives often involves palladium-catalyzed reactions. For example, the ortho-trifluoromethylation of benzylamines has been achieved using a Pd(II) catalyst and an electrophilic CF3 reagent, with additives like H2O and Ag2O being crucial for good yields . Although this paper does not directly describe the synthesis of 3-(Difluoromethoxy)benzylamine, the methodology could potentially be adapted for its synthesis by using a difluoromethoxy reagent instead of a trifluoromethyl one.
Molecular Structure Analysis
The molecular structure of benzylamine derivatives can be significantly influenced by the presence of substituents such as trifluoromethyl groups. These groups can affect the molecule's conformation and crystal packing characteristics, as seen in trifluoromethylated benzanilides . The presence of fluorine atoms can lead to unique intermolecular interactions, such as hydrogen bonding and the "fluorous effect," which could also be relevant to the structure of 3-(Difluoromethoxy)benzylamine.
Chemical Reactions Analysis
The chemical reactions involving benzylamine derivatives can be quite diverse. For instance, the synthesis of 3-difluoromethyl benzoxazole-2-thiones from 2-aminophenol involves cyclization and N-difluoromethylation steps . This suggests that 3-(Difluoromethoxy)benzylamine could potentially undergo similar cyclization reactions, leading to heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzylamine derivatives are influenced by their molecular structure and the nature of their substituents. The introduction of fluorine atoms often increases the compound's lipophilicity and can affect its boiling point, melting point, and solubility . The specific properties of 3-(Difluoromethoxy)benzylamine would need to be determined experimentally, but it is likely that the difluoromethoxy group would confer properties similar to those observed in other fluorinated compounds.
科学的研究の応用
Photovoltaic Cell Efficiency
Benzylamine has been introduced as a surface passivation molecule, significantly improving the moisture-resistance of perovskites while enhancing their electronic properties. This modification has led to the development of solar cells with champion efficiency and prolonged durability (Wang et al., 2016).
Medicinal Chemistry and Synthesis
In medicinal chemistry, the Pd(II)-catalyzed ortho-C-H trifluoromethylation of benzylamines is a significant advancement. This process, utilizing electrophilic CF3 reagents, is crucial for preparing ortho-trifluoromethyl-substituted benzylamines, a key component in various medicinal applications (Miura et al., 2013).
Polymer Chemistry
Benzylamine-based monomers have been synthesized and copolymerized to create macromolecular systems. These are specifically designed for investigating the action mechanism of benzylamine oxidase, offering insights into advanced polymer chemistry (Bertini et al., 1999).
Catalyst Development
The direct coupling of benzyl alcohols with amines, using iron catalysis, has led to the creation of various substituted secondary and tertiary benzylamines. This development is significant in the synthesis of complex organic compounds, playing a prominent role in pharmaceutical chemistry (Yan et al., 2016).
Photocatalysis
Benzylamine has been used to boost photocatalytic H2 evolution and its oxidation. The use of nanostructured materials in this process marks a significant leap in sustainable energy conversion and chemical production (Chandra et al., 2022).
Photocatalytic Electron-Transfer
Benzylamine is involved in the photocatalytic electron-transfer oxidation process with molecular oxygen. This is integral in photooxygenation and photooxidation processes, contributing to the development of photocatalysis techniques (Ohkubo et al., 2006).
Analytical Chemistry
Studies on the oxidative deamination of benzylamine offer insights into potential models for monoamine oxidase catalysis. These findings are crucial in understanding enzyme mechanisms and developing analytical methods in chemistry (Kim et al., 1993).
Analgesic Agent Research
Research on 3-(1-indolinyl)benzylamines as analgesic agents highlights the potential of benzylamine derivatives in developing novel pain relief medications with unique biological profiles (Glamkowski et al., 1985).
Fluorine Chemistry
The reaction of benzylamine with fluorinated compounds contributes to the development of fluorinated pharmaceuticals, showcasing the role of benzylamine in fluorine chemistry (Zeng & Shreeve, 2009).
Safety And Hazards
特性
IUPAC Name |
[3-(difluoromethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c9-8(10)12-7-3-1-2-6(4-7)5-11/h1-4,8H,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAQBBDPVPDVLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366241 | |
| Record name | 3-(Difluoromethoxy)benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethoxy)benzylamine | |
CAS RN |
244022-71-7 | |
| Record name | 3-(Difluoromethoxy)benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Difluoromethoxy)benzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



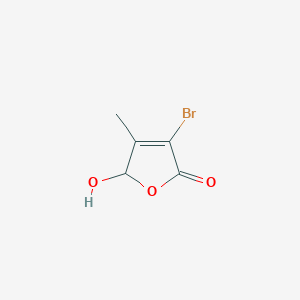
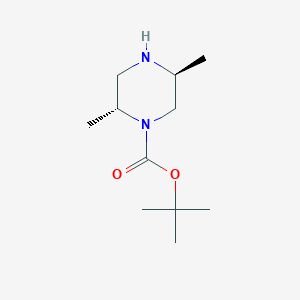
![ethyl (5R)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate](/img/structure/B151285.png)
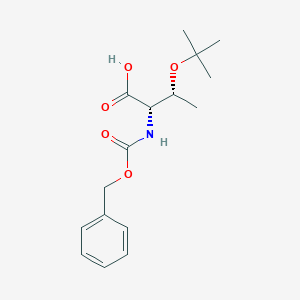
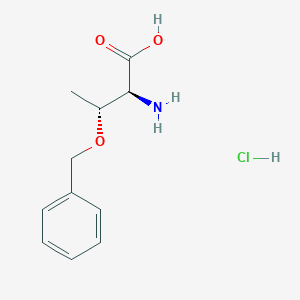
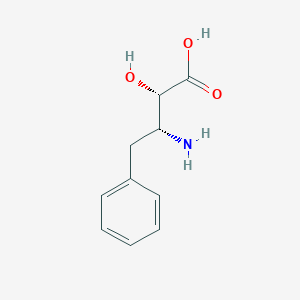
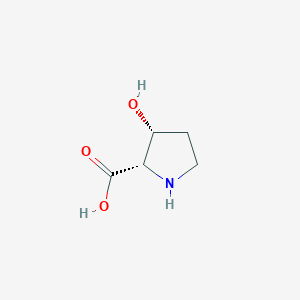

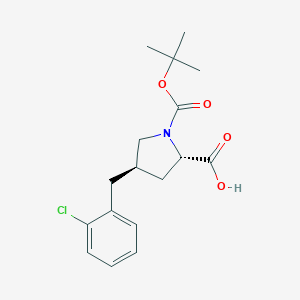
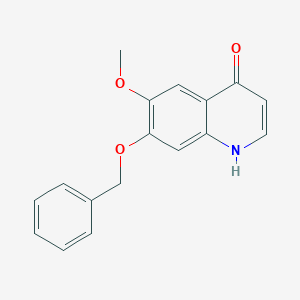

![2-[4-(Pyrrolidin-1-yl)phenyl]-1,3-benzothiazole](/img/structure/B151310.png)
